An In-depth Technical Guide to L-Alanine-N-t-Boc (1-¹³C): Chemical Properties, Structure, and Advanced Analytical Protocols
An In-depth Technical Guide to L-Alanine-N-t-Boc (1-¹³C): Chemical Properties, Structure, and Advanced Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of L-Alanine-N-t-Boc (1-¹³C), a critical isotopically labeled amino acid derivative. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and application, ensuring scientific integrity and enabling reproducible research.
Introduction: The Significance of Isotopically Labeled Amino Acids in Research and Development
L-Alanine-N-t-Boc (1-¹³C), also known as N-(tert-Butoxycarbonyl)-L-alanine (1-¹³C), is a non-proteinogenic amino acid derivative where the carboxylic acid carbon is a stable ¹³C isotope. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances its stability and utility in various synthetic applications, primarily in peptide synthesis.[1] The incorporation of a stable isotope provides a powerful tool for researchers, enabling a range of sophisticated analytical techniques.
The primary applications of L-Alanine-N-t-Boc (1-¹³C) include its use as a tracer in metabolic studies and as an internal standard for highly accurate quantification in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] In drug development, such labeled compounds are invaluable for pharmacokinetic and metabolic profiling.
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of L-Alanine-N-t-Boc (1-¹³C) is fundamental to its effective use in research.
Key Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic-¹³C acid | [3] |
| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine (1-¹³C), Boc-L-Ala-OH (1-¹³C) | [4] |
| CAS Number | 201740-78-5 | N/A |
| Molecular Formula | C₇¹³CH₁₅NO₄ | [3] |
| Molecular Weight | 190.21 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 79-83 °C | [5] |
| Optical Rotation | [α]²⁰/D -25° ± 2° (c=1 in acetic acid) | [1] |
Molecular Structure
The molecular structure of L-Alanine-N-t-Boc (1-¹³C) is characterized by the L-alanine backbone, with the amino group protected by a tert-butoxycarbonyl (Boc) group. The key feature is the isotopic labeling at the carboxyl carbon (C1).
Caption: 2D structure of L-Alanine-N-t-Boc (1-¹³C).
Synthesis and Purification
The synthesis of N-Boc protected amino acids is a well-established procedure in organic chemistry. The following protocol is a generalized method that can be adapted for the synthesis of L-Alanine-N-t-Boc (1-¹³C) from the corresponding isotopically labeled L-Alanine.
Synthetic Workflow
Caption: General synthesis workflow for L-Alanine-N-t-Boc (1-¹³C).
Detailed Experimental Protocol
Materials:
-
L-Alanine (1-¹³C)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
4 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, suspend L-Alanine (1-¹³C) in a mixture of water and THF.
-
Basification: Cool the suspension to 0 °C in an ice bath and add a solution of NaOH.
-
Boc Protection: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, wash the mixture with petroleum ether to remove any unreacted (Boc)₂O.
-
Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 4 M HCl at 0 °C.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure L-Alanine-N-t-Boc (1-¹³C).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized L-Alanine-N-t-Boc (1-¹³C).
Spectroscopic Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of L-Alanine-N-t-Boc (1-¹³C).
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected chemical shifts (δ) in CDCl₃ are:
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~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
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~1.4 ppm (d, 3H): The three protons of the methyl group of alanine, coupled to the α-proton.
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~4.3 ppm (m, 1H): The α-proton of alanine.
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~5.0 ppm (br d, 1H): The amide proton.
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~9-11 ppm (br s, 1H): The carboxylic acid proton.
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is particularly informative due to the isotopic label. The signal for the ¹³C-labeled carboxyl carbon will be significantly enhanced. Expected chemical shifts (δ) in CDCl₃ are:
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~18-20 ppm: Cβ of alanine.
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~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
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~50 ppm: Cα of alanine.
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~80 ppm: The quaternary carbon of the tert-butyl group.
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~155 ppm: The carbonyl carbon of the Boc group.
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~176 ppm: The ¹³C-labeled carboxyl carbon (C1). This peak will be a singlet and significantly more intense than the other carbon signals.
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
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~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~2980 cm⁻¹: C-H stretches of the alkyl groups.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~1690 cm⁻¹ (strong): C=O stretch of the urethane (Boc group).
-
~1520 cm⁻¹: N-H bend of the amide.
Chromatographic and Mass Spectrometric Analysis
HPLC is a standard method for assessing the purity of L-Alanine-N-t-Boc (1-¹³C). A reverse-phase HPLC method is typically employed.
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.
For GC-MS analysis, derivatization is necessary to increase the volatility of the amino acid derivative. A common method is silylation.
Illustrative GC-MS Derivatization and Analysis Protocol:
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Derivatization Procedure:
-
Dry a known amount of the sample in a reaction vial.
-
Add MSTFA and a solvent such as acetonitrile.
-
Heat the mixture at 70-100 °C for a specified time (e.g., 30 minutes).
-
-
GC Column: A non-polar column, such as a 5% phenyl methylpolysiloxane column.
-
Temperature Program: An initial temperature of ~100 °C, ramped up to ~280 °C.
-
Mass Spectrometry: Electron ionization (EI) source, scanning a mass range of m/z 50-500.
The mass spectrum will show a molecular ion peak corresponding to the derivatized L-Alanine-N-t-Boc (1-¹³C), confirming its molecular weight and isotopic labeling.
Safety and Handling
L-Alanine-N-t-Boc (1-¹³C) should be handled in accordance with standard laboratory safety procedures. It may cause skin and eye irritation.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated place.[4]
Conclusion
L-Alanine-N-t-Boc (1-¹³C) is a valuable tool for researchers in chemistry, biochemistry, and drug development. Its well-defined chemical properties, coupled with the presence of a stable isotopic label, enable a wide range of advanced analytical applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, characterization, and utilization of this important compound.
References
-
PubChem. Tert-butoxycarbonylalanine. [Link]
-
MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Nine Chongqing Chemdad Co., Ltd. N-(tert-Butoxycarbonyl)-L-alanine. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
ResearchGate. IR spectra of N-Boc-L-alanine-L-proline-OMe 9. [Link]
Sources
- 1. N-boc-l-alanine | Sigma-Aldrich [sigmaaldrich.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(tert-Butoxycarbonyl)-L-alanine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [amp.chemicalbook.com]
